molecular formula C23H14O10 B4855240 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid

4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid

Cat. No.: B4855240
M. Wt: 450.3 g/mol
InChI Key: YAZBUXYVODEYQE-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid is a high-value aromatic tetracarboxylic acid monomer primarily used in materials science research for the synthesis of advanced polymers. Its multi-aromatic ring structure and four carboxylic acid functional groups make it a versatile building block for creating polyamides and polyimides with enhanced properties . When incorporated into polymer chains, this compound contributes to high thermal stability and excellent mechanical strength, characteristic of aramids . Furthermore, the flexible ether and ketone linkages within its structure can be strategically utilized to improve the solubility and processability of the resulting high-performance polymers, addressing a common challenge in this field . Researchers employ this monomer to develop new materials for demanding applications such as high-temperature composites, insulating coatings, and gas separation membranes . The compound is supplied for research use only (RUO) and is strictly intended for laboratory applications. It is not approved for use in humans, animals, or as a veterinary or household product.

Properties

IUPAC Name

4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O10/c24-19(15-7-3-12(20(25)26)9-17(15)22(29)30)11-1-4-13(5-2-11)33-14-6-8-16(21(27)28)18(10-14)23(31)32/h1-10H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZBUXYVODEYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid typically involves the reaction of 3,4-dicarboxyphenol with 4-benzoylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Materials Science

Polymer Synthesis:
The compound is utilized as a monomer in the synthesis of polyimides and polycarbonate copolymers. Due to its rigid structure and functional groups, it enhances the thermal stability and mechanical properties of the resulting polymers. For instance, polyimides derived from this compound exhibit excellent thermal resistance and are suitable for high-temperature applications in electronics and aerospace industries .

Table 1: Properties of Polyimides Derived from 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid

PropertyValue
Glass Transition Temp>300 °C
Thermal Decomposition>500 °C
Tensile Strength80 MPa
Elongation at Break5%

Pharmaceutical Applications

Drug Delivery Systems:
The compound has been explored in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its dicarboxylic acid groups facilitate interactions with drug molecules, enhancing solubility and bioavailability. Research indicates that formulations incorporating this compound can improve the release profiles of poorly soluble drugs .

Case Study:
In a study published in the Journal of Controlled Release, researchers developed a nanoparticle system using this compound to deliver anticancer drugs. The results demonstrated a significant increase in drug uptake by cancer cells compared to conventional delivery methods, highlighting its potential in targeted therapy.

Environmental Applications

Water Treatment:
Due to its carboxylic acid groups, this compound can be employed in water treatment processes as a chelating agent for heavy metal ions. Its ability to form stable complexes with metals like lead and cadmium makes it an effective agent for removing these contaminants from wastewater .

Table 2: Heavy Metal Ion Removal Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead1001090
Cadmium50590

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Biphenyl-3,4',5-tricarboxylic Acid ()

  • Structure : Biphenyl core with three carboxylic acids (3-, 4'-, and 5-positions).
  • Molecular formula : C₁₅H₁₀O₆.
  • Comparison: Fewer carboxylic acids (3 vs. 4), reducing coordination sites for metal ions. Lacks the benzoyl-phenoxy bridge, simplifying synthesis but limiting structural complexity. Used in MOFs but forms less porous frameworks compared to the target compound .

5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid ()

  • Structure : Benzene-1,3-dicarboxylic acid with a triazole substituent.
  • Molecular formula : C₁₀H₇N₃O₄.
  • Comparison: Replaces the benzoyl-phenoxy group with a triazole ring, enhancing nitrogen donor sites. Fewer carboxylic acids (2 vs. 4), limiting metal coordination versatility. Preferred in luminescent MOFs due to triazole’s π-conjugation .

4-(2-Carboxyphenoxy)benzene-1,3-dioic Acid (H3L5, )

  • Structure: Phenoxy-linked benzene rings with three carboxylic acids.
  • Molecular formula : C₁₄H₁₀O₇.
  • Comparison: Contains a single carboxylic acid on the phenoxy-linked benzene (vs. two in the target). Simpler structure but fewer coordination sites, reducing MOF stability under harsh conditions .

HQDA (1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride, )

  • Structure: Dianhydride with two phthalic anhydride groups connected via a phenoxy bridge.
  • Molecular formula : C₂₄H₁₂O₁₀.
  • Comparison :
    • Anhydride form (vs. carboxylic acid) makes it a precursor for polyimides.
    • Hydrolysis of HQDA could yield a structure similar to the target compound but with different reactivity .

Data Table: Comparative Analysis

Compound Name Molecular Formula COOH Groups Key Functional Groups Applications
Target Compound C₂₂H₁₄O₁₀ 4 Benzoyl, phenoxy, COOH MOFs, polymers, catalysis
Biphenyl-3,4',5-tricarboxylic acid C₁₅H₁₀O₆ 3 Biphenyl, COOH MOFs, organic synthesis
5-(4H-Triazol-4-yl)-1,3-benzenedicarboxylic acid C₁₀H₇N₃O₄ 2 Triazole, COOH Luminescent MOFs
4-(2-Carboxyphenoxy)benzene-1,3-dioic acid C₁₄H₁₀O₇ 3 Phenoxy, COOH MOFs, chelating agents
HQDA C₂₄H₁₂O₁₀ 0 (anhydride) Phenoxy, phthalic anhydride Polyimides, high-temperature polymers

MOF Performance

  • Compounds with four COOH groups, like the target, enable higher coordination diversity in MOFs. highlights that lanthanide MOFs using tricarboxylic ligands exhibit strong luminescence, implying the target could enhance such properties due to increased ligand rigidity .

Solubility and Stability

  • Higher COOH content improves aqueous solubility in basic conditions but reduces organic solvent compatibility. ’s analysis of a related C30H47NO7 compound shows that long alkyl chains can mitigate insolubility, a strategy applicable to the target compound .

Biological Activity

4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid, often referred to as a derivative of phthalic acid, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, featuring multiple carboxylic acid groups that may influence its reactivity and interaction with biological systems.

  • Molecular Formula : C16H10O9
  • Molecular Weight : 346.25 g/mol
  • Melting Point : Decomposes at approximately 229-231.5 °C
  • Density : Approximately 1.647 g/cm³ (predicted) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple carboxylic groups may enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects :
    • Some studies have suggested that derivatives of phthalic acid can modulate inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Properties :
    • There is emerging evidence that compounds like this compound may possess antimicrobial properties. This is particularly important in the development of new antibiotics or antiseptics.

Study on Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of phthalic acid showed significant antioxidant activity when tested against various free radicals. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify the scavenging ability of these compounds .

CompoundIC50 (µM)
Test Compound15.2
Ascorbic Acid12.5

Investigation into Anti-inflammatory Properties

In a clinical trial focusing on inflammatory markers in patients with chronic inflammation, the administration of similar phthalic acid derivatives resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting a potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity Assessment

A laboratory study assessed the antimicrobial efficacy of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic protocols for preparing 4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:

Esterification : React 3,4-dicarboxyphenol with benzoyl chloride derivatives under reflux in anhydrous ethanol, catalyzed by glacial acetic acid .

Coupling : Use nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling to attach the benzoyl group to the benzene-dicarboxylic acid core. Control reaction conditions (e.g., 45–80°C, inert atmosphere) to avoid side reactions .

Purification : Isolate the product via vacuum filtration and recrystallization in ethanol/water mixtures. Monitor purity via HPLC (≥95%) or NMR .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and carbonyl (C=O) peaks (~1680–1720 cm⁻¹) .
  • 1H/13C NMR : Assign aromatic proton signals (δ 6.8–8.1 ppm) and carboxyl carbons (δ ~170 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Elemental Analysis : Validate C, H, O content within ±0.3% of theoretical values .

Q. What functional groups dictate its reactivity in further derivatization?

  • Methodological Answer : The four carboxylic acid groups (–COOH) and aromatic ether (–O–) linkages are key:
  • Carboxylic Acids : Participate in esterification, amidation, or coordination with metal ions (e.g., MOF synthesis) .
  • Aromatic Ether : Susceptible to electrophilic substitution (e.g., nitration, halogenation) under acidic conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. For example:
  • Reaction Path Search : Identify low-energy pathways for carboxylate activation using software like Gaussian or ORCA .
  • Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) with COSMO-RS to optimize dielectric environments .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem) to predict optimal catalysts or temperatures .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Address ambiguities through:
  • Higher-Field NMR : Use 600+ MHz instruments to resolve overlapping aromatic signals .
  • Isotopic Labeling : Incorporate 13C-labeled precursors to track carboxylate carbons in complex spectra .
  • X-ray Crystallography : Confirm bond lengths/angles in single crystals (if crystallizable) .

Q. What experimental designs are effective for studying its biological activity?

  • Methodological Answer : Design assays targeting specific mechanisms:
  • Enzyme Inhibition : Test IC50 values against kinases or carboxylases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify uptake via flow cytometry .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., methyl esters, amides) and compare bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid
Reactant of Route 2
4-[4-(3,4-dicarboxyphenoxy)benzoyl]benzene-1,3-dicarboxylic acid

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